molecular formula C13H20O B7989832 1-(3-tert-Butylphenyl)-1-propanol

1-(3-tert-Butylphenyl)-1-propanol

Cat. No.: B7989832
M. Wt: 192.30 g/mol
InChI Key: IVRIEPBFNNWPKY-UHFFFAOYSA-N
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Description

1-(3-tert-Butylphenyl)-1-propanol is an organic compound characterized by a propanol group attached to a 3-tert-butylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-tert-Butylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-tert-butylphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-tert-butylphenyl)-1-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can convert it into 1-(3-tert-butylphenyl)-1-propanamine using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

    Oxidation: 1-(3-tert-butylphenyl)-1-propanone.

    Reduction: 1-(3-tert-butylphenyl)-1-propanamine.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3-tert-Butylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-tert-Butylphenyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs

Properties

IUPAC Name

1-(3-tert-butylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-12(14)10-7-6-8-11(9-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRIEPBFNNWPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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